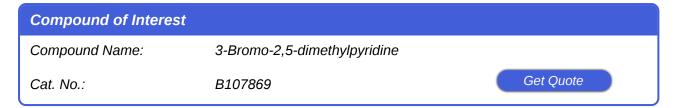


An In-depth Technical Guide to 3-Bromo-2,5dimethylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2,5-dimethylpyridine**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and provides detailed experimental protocols for its synthesis and a key synthetic application.

Core Compound Data

3-Bromo-2,5-dimethylpyridine, also known as 3-Bromo-2,5-lutidine, is a halogenated pyridine derivative. Its structure, featuring a bromine atom and two methyl groups on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

CAS Number: 17117-19-0

Physicochemical Properties

The key quantitative data for **3-Bromo-2,5-dimethylpyridine** are summarized in the table below, providing a consolidated reference for laboratory and research applications.



Property	Value	
Molecular Formula	C7H8BrN	
Molecular Weight	186.05 g/mol	
Density	1.4±0.1 g/cm ³	
Boiling Point	206.5±35.0 °C at 760 mmHg	
Flash Point	78.7±25.9 °C	
Refractive Index	1.547	
Vapor Pressure	0.3±0.4 mmHg at 25°C	

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-2,5-dimethylpyridine** is not readily available, data from closely related compounds such as **3-Bromopyridine** and other brominated pyridines indicate that this compound should be handled with care. The following information is based on these related compounds and should be considered for safe handling.

GHS Hazard Classification (Anticipated)

- Flammable Liquids: Category 3 or 4
- Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
- Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Hazard and Precautionary Statements (Anticipated)



Туре	Code	Statement
Hazard	H226	Flammable liquid and vapor.[1]
H302	Harmful if swallowed.[1]	_
H315	Causes skin irritation.[1]	_
H319	Causes serious eye irritation. [1]	
H335	May cause respiratory irritation.[1]	
Precautionary	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay.[1]	
P270	Do not eat, drink or smoke when using this product.[1]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.[1]	_
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]	-
P302+P352	IF ON SKIN: Wash with plenty of water.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	_



Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed methodologies for the synthesis of **3-Bromo-2,5-dimethylpyridine** and a key synthetic application are outlined below.

Synthesis of 3-Bromo-2,5-dimethylpyridine from 2,5-Dimethylpyridine

The primary route for the synthesis of **3-Bromo-2,5-dimethylpyridine** is through the bromination of 2,5-dimethylpyridine (also known as 2,5-lutidine).[3] The following protocol is adapted from a similar procedure for the bromination of a substituted pyridine.[4]

Materials:

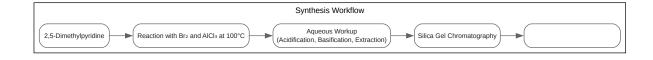
- 2,5-Dimethylpyridine
- Aluminum chloride (AlCl₃)
- Bromine (Br₂)
- Ice water
- Concentrated hydrochloric acid (HCI)
- 8 M Sodium hydroxide (NaOH) solution
- Diethyl ether
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- · Ethyl acetate



Hexane

Procedure:

- In a reaction vessel, carefully add 2,5-dimethylpyridine dropwise to aluminum chloride.
- Stir the mixture and heat to 100 °C.
- While maintaining the temperature at 100 °C, add bromine dropwise over a period of 1 hour.
- Continue to stir the reaction mixture for an additional 30 minutes after the bromine addition is complete.
- Cool the reaction mixture to room temperature and then pour it into ice water.
- Acidify the mixture with concentrated hydrochloric acid.
- Wash the acidic aqueous solution with ethyl acetate to remove any unreacted starting material.
- Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution until it is alkaline.
- Extract the agueous layer with diethyl ether.
- Wash the combined ether extracts with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the residue by silica gel column chromatography, eluting with a hexane-diethyl ether mixture to yield 3-Bromo-2,5-dimethylpyridine.





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Synthesis of **3-Bromo-2,5-dimethylpyridine**

Application in Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-2,5-dimethylpyridine is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize complex molecules.[5] The following is a general protocol for the Suzuki coupling of a bromopyridine derivative.

Materials:

- 3-Bromo-2,5-dimethylpyridine
- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium phosphate [K₃PO₄])
- Solvent system (e.g., 1,4-Dioxane and water)
- · Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a reaction vessel, combine 3-Bromo-2,5-dimethylpyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
- Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.



- Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
- Heat the reaction mixture to 85-100 °C with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with water and then a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.



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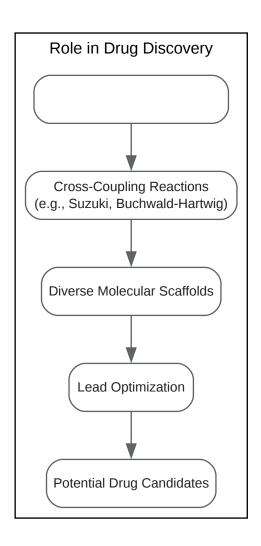
Application in Suzuki Coupling Reactions

Role in Drug Discovery

Halogenated pyridines, such as **3-Bromo-2,5-dimethylpyridine**, are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This allows medicinal chemists to systematically modify structures to optimize their biological activity, selectivity, and pharmacokinetic properties. The ability to create novel biaryl and heterobiaryl structures through reactions like the Suzuki coupling is fundamental to the development of new therapeutic agents targeting a wide array of diseases. While specific drugs derived directly from



3-Bromo-2,5-dimethylpyridine are not prominently documented in publicly available literature, its utility as a building block in the synthesis of potential drug candidates is clear from its chemical reactivity.



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Logical Flow in Drug Discovery

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